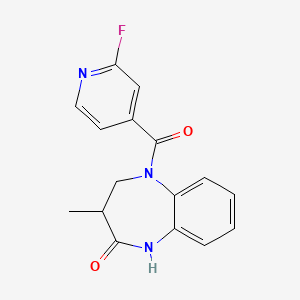

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Description

Properties

IUPAC Name |

5-(2-fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c1-10-9-20(16(22)11-6-7-18-14(17)8-11)13-5-3-2-4-12(13)19-15(10)21/h2-8,10H,9H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZZFUPFVHJLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyridine derivative: The synthesis begins with the preparation of 2-fluoropyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

Coupling reaction: The acid chloride is then reacted with 3-methyl-1,2-diaminobenzene to form the intermediate amide.

Cyclization: The intermediate amide undergoes cyclization under acidic or basic conditions to form the benzodiazepine core structure.

Final modifications: The final product is obtained after purification and any necessary modifications to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzodiazepine core or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry: The compound’s benzodiazepine core makes it a candidate for the development of new anxiolytic, sedative, or anticonvulsant drugs.

Biological Studies: It can be used as a tool compound to study the pharmacological effects of benzodiazepines on various biological systems.

Chemical Biology: The compound can serve as a probe to investigate the interactions between benzodiazepines and their molecular targets.

Industrial Applications: Its unique chemical structure may be exploited in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is likely similar to that of other benzodiazepines. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

Research Findings and Limitations

Structural Insights: The target compound’s benzodiazepinone core and fluoropyridine substituent represent a balance between rigidity and bioactivity. Similar compounds (e.g., 4g/4h) prioritize aromaticity via coumarin, which may alter binding modes in therapeutic targets.

Data Gaps: No experimental data (e.g., melting points, solubility, bioactivity) are available in the provided evidence. Further studies are needed to quantify the fluoropyridine group’s impact on pharmacokinetics.

Methodological Consistency :

- The reliance on SHELX and ORTEP-III across crystallographic studies ensures reproducibility in structural analysis, but newer software tools may offer improved refinement for complex heterocycles.

Biological Activity

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative known for its diverse biological activities. This compound is particularly notable for its anxiolytic, sedative, and potential anticancer properties. Understanding its biological activity involves examining its pharmacological mechanisms, synthesis, and effects in various biological systems.

Chemical Structure and Properties

The molecular formula of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is with a molecular weight of approximately 299.30 g/mol. The compound features a complex structure that includes a benzodiazepine core and a fluorinated pyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄FN₃O₂ |

| Molecular Weight | 299.30 g/mol |

| IUPAC Name | 5-(2-fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

| CAS Number | 1436076-15-1 |

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor. It enhances GABA's inhibitory effects by binding to the GABA-A receptor, resulting in increased chloride ion influx into neurons. This hyperpolarization effect leads to the sedative and anxiolytic properties characteristic of benzodiazepines .

Anxiolytic and Sedative Effects

Research indicates that this compound exhibits significant anxiolytic and sedative effects comparable to other benzodiazepines. Its efficacy has been demonstrated in various animal models where it significantly reduces anxiety-like behaviors and induces sedation.

Anticancer Potential

Recent studies have explored the anticancer properties of C2-fluoro substituted pyrrolobenzodiazepines (PBDs), which share structural similarities with the compound . These studies suggest that such derivatives can exhibit substantial cytotoxicity against various human tumor cell lines through mechanisms involving DNA binding and disruption of cellular processes .

Case Studies

- Study on Anxiolytic Effects : A study conducted on mice demonstrated that administration of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response with maximal effects observed at higher doses.

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound exhibited notable cytotoxicity, particularly against breast cancer cells. The mechanism was attributed to its ability to intercalate into DNA, leading to apoptosis in malignant cells .

Synthesis

The synthesis of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves several steps:

- Formation of Pyridine Derivative : Starting from 2-fluoropyridine-4-carboxylic acid, it is converted to an acid chloride using thionyl chloride.

- Coupling Reaction : The acid chloride is reacted with 3-methyl-1,2-diaminobenzene to form an intermediate amide.

- Cyclization : This intermediate undergoes cyclization under acidic or basic conditions to yield the benzodiazepine core.

- Final Modifications : The final product is purified and modified as necessary to achieve the desired functional groups.

Q & A

Q. What are the recommended techniques for structural elucidation of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. ORTEP-III can visualize thermal ellipsoids and molecular geometry .

- NMR spectroscopy : Analyze , , and -NMR to confirm fluoropyridine and benzodiazepine ring substituents. - COSY and NOESY can resolve diastereotopic protons in the dihydrobenzodiazepine ring .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Key strategies include:

- Cyclocondensation : React 2-fluoropyridine-4-carboxylic acid derivatives with 3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one precursors under Dean-Stark conditions to form the carbonyl linkage .

- Vilsmeier-Haack reaction : Introduce acyl groups to the benzodiazepine core using phosphoryl chloride and dimethylformamide (DMF) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can ring puckering analysis be applied to study the benzodiazepine ring's conformation?

- Methodological Answer : Apply Cremer and Pople’s generalized puckering coordinates to quantify non-planarity:

- Calculate displacement () of each atom from the mean plane of the 7-membered benzodiazepine ring.

- Use amplitude () and phase angle () parameters to describe puckering modes (e.g., boat vs. chair-like distortions). Software like PLATON or Mercury automates this analysis .

- Compare results with similar 1,5-benzodiazepines (e.g., 7-chloro-1-methyl-5-phenyl derivatives) to identify substituent effects on ring flexibility .

Q. How can researchers address contradictions in crystallographic data during refinement?

- Methodological Answer : Resolve discrepancies using:

- SHELXL constraints : Apply similarity restraints (SIMU/DELU) for disordered fluoropyridine or methyl groups .

- Twinned data refinement : For overlapping reflections, use HKLF5 format in SHELXL and validate with Rint and Rsigma metrics .

- Validation tools : Check for outliers in the CIF report (e.g., using checkCIF) and cross-validate bond lengths/angles with CSD (Cambridge Structural Database) entries .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer : Combine molecular docking and QSAR:

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABAA receptors. Import the compound’s 3D structure (SMILES: Canonical SMILES from PubChem derivatives ).

- QSAR : Train models on fluorophenyl/benzodiazepine analogs (e.g., antitumor pyrazoles ) to correlate substituents (e.g., 2-fluoropyridine) with activity.

- ADMET prediction : SwissADME evaluates bioavailability and CNS permeability based on logP and topological polar surface area .

Comparative Structural and Biological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.